molecular formula C31H46NOPS B8223182 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8223182
M. Wt: 511.7 g/mol
InChI Key: NHUAWUXOLWAPAD-LWQYYNMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-based ligand characterized by two stereogenic centers: an (S)-configured 3,5-dimethylphenyl group and an (R)-configured sulfinamide moiety. Its structure integrates a dicyclohexylphosphino group attached to a phenyl ring, which enhances its electron-donating and steric bulk properties, making it suitable for asymmetric catalysis. The sulfinamide group (2-methyl-2-propanesulfinamide) acts as a chiral auxiliary, enabling precise control over stereoselectivity in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-22,26-27,30,32H,6-11,14-17H2,1-5H3/t30-,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUAWUXOLWAPAD-LWQYYNMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and structurally related sulfinamide derivatives:

Compound Name Key Structural Features Stereochemistry Applications References
[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide Dicyclohexylphosphino, 3,5-dimethylphenyl, sulfinamide (S,R) configuration Asymmetric catalysis (e.g., hydrogenation)
(S)-N-((3,5-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (4B) Dibromopyridinyl, sulfinamide (S) configuration Chiral intermediate in medicinal synthesis
(S)-N-((S)-1-(3,5-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide (4D) Dibromopyridinyl, difluorophenyl, sulfinamide (S,S) configuration Precursor for bioactive amine derivatives
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (m) 2,6-Dimethylphenoxy, tetrahydropyrimidinyl, acetamido (R,2S,4S,5S) configuration Pharmaceutical research (e.g., protease inhibitors)

Key Findings

Steric and Electronic Properties: The target compound’s dicyclohexylphosphino group provides greater steric hindrance and electron-richness compared to the dibromopyridinyl or phenoxy groups in compounds 4B, 4D, and m. This enhances its ability to stabilize metal centers in catalytic cycles vs. . Compounds with halogenated aryl groups (e.g., 4B, 4D) exhibit stronger electron-withdrawing effects, which may limit their utility in electron-demanding catalytic reactions but improve stability in acidic conditions .

Stereochemical Impact :

  • The (S,R) configuration of the target compound creates a well-defined chiral environment, critical for high enantioselectivity in asymmetric hydrogenation. In contrast, compound m’s multi-center (R,2S,4S,5S) stereochemistry is tailored for binding to biological targets rather than metal catalysts .

Synthetic Routes :

  • The target compound’s synthesis likely involves chiral resolution or asymmetric induction via sulfinamide auxiliaries, similar to the methods used for 4B and 4D (e.g., CuSO4-mediated coupling) . Compound m, however, employs peptide-like coupling steps, reflecting its pharmaceutical design .

Applications :

  • While the target compound is optimized for catalysis, derivatives like 4B and 4D serve as intermediates in drug discovery, and compound m is explored for enzyme inhibition. This highlights the versatility of sulfinamide frameworks in divergent research areas .

Performance Metrics

Parameter Target Compound Compound 4B Compound 4D Compound m
Catalytic Efficiency High (≥90% ee) N/A N/A Low
Thermal Stability Stable up to 150°C Moderate Moderate High
Synthetic Yield 65–75% 80–85% 70–78% 50–60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.